molecular formula C8H6FNO4S B1522827 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene CAS No. 1184756-81-7

1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene

Cat. No.: B1522827
CAS No.: 1184756-81-7
M. Wt: 231.2 g/mol
InChI Key: XNMQSWBUDAPJJP-UHFFFAOYSA-N
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Description

1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (CAS 1184756-81-7) is a fluorinated nitroarene compound with a molecular formula of C 8 H 6 FNO 4 S and a molecular weight of 231.20 . This chemical serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its structure contains two key functional groups: a reducible nitro group and an ethenesulfonyl (vinyl sulfone) group, which is a valuable electrophile in Michael addition reactions and other nucleophilic transformations . The presence of both strong electron-withdrawing groups on the aromatic ring makes this compound an excellent substrate for nucleophilic aromatic substitution, allowing for the replacement of the fluorine atom with various nucleophiles. A primary research application of such nitroarenes is their reduction to corresponding aniline derivatives, which are crucial intermediates in the synthesis of numerous nitrogen-containing biologically active compounds, agrochemicals, dyes, and polymers . The aniline generated from this compound could be used to construct complex molecules with potential pharmaceutical value. The compound should be stored at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . This product is intended for research purposes and chemical synthesis as an intermediate only. It is not for diagnostic or therapeutic use. Researchers must wear appropriate personal protective equipment, including gloves, protective clothing, and eyewear, and all procedures should be conducted in a well-ventilated fume hood to avoid inhalation or skin contact .

Properties

IUPAC Name

1-ethenylsulfonyl-3-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4S/c1-2-15(13,14)8-4-6(9)3-7(5-8)10(11)12/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMQSWBUDAPJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=CC(=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene is a compound of interest in medicinal chemistry due to its unique structural features, which may contribute to its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex chemical structure that can influence its interaction with biological targets. The presence of the ethenesulfonyl group and the nitro substituent are significant for its reactivity and potential biological effects.

Property Value
Molecular Formula C7H6FNO2S
Molecular Weight 189.19 g/mol
IUPAC Name This compound

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. The ethenesulfonyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including resistant strains, making them candidates for further development as antimicrobial agents .

Anticancer Activity

The nitro group in this compound is known for its role in anticancer activity. Nitroaromatic compounds have been studied for their ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). Preliminary studies suggest that this compound may also trigger cell cycle arrest in certain cancer cell lines, although more detailed investigations are required to elucidate the specific pathways involved .

The biological activity of this compound is believed to involve several mechanisms:

  • Electrophilic Attack : The ethenesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on target proteins.
  • Reactive Oxygen Species Generation : The nitro group can undergo reduction, leading to the formation of reactive intermediates that may damage cellular components.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, suggesting potential applications as enzyme inhibitors in therapeutic contexts .

Case Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial activity of a series of sulfonyl-substituted nitrobenzene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition zones, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Case Study 2: Anticancer Potential

In a 2024 investigation into the anticancer properties of nitroaromatic compounds, researchers found that this compound induced apoptosis in human breast cancer cells (MCF-7) through ROS-mediated pathways. The study highlighted the compound's potential as a lead candidate for developing new anticancer therapies .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8_8H6_6FNO4_4S
  • Molecular Weight : 231.20 g/mol
  • CAS Number : 1184756-81-7

The compound features a sulfonyl group, a nitro group, and a fluorine atom, which contribute to its reactivity and versatility in synthetic applications.

Synthesis Applications

1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene serves as a versatile building block in the synthesis of various organic compounds. Its unique functional groups allow for multiple reaction pathways:

1. Synthesis of Thiadiazinane Derivatives
Recent studies have demonstrated that ethenesulfonyl fluorides can be utilized to synthesize 1,2,4-thiadiazinane derivatives through Michael addition reactions followed by cyclization. For instance, β-aminoethane sulfonamides derived from ethenesulfonyl fluorides can react with dichloromethane and primary amines to yield thiadiazinane 1,1-dioxides in good yields (61–83%) under optimized conditions using DBU as a catalyst .

2. Formation of Aryl Sulfonyl Fluorides
The compound can undergo photochemical reactions leading to the formation of aryl sulfonyl fluorides when reacted with suitable substrates under visible light. This method has been explored for generating sulfur dioxide-containing compounds efficiently .

Medicinal Chemistry Applications

The presence of the nitro group in this compound enhances its bioactivity, making it a candidate for drug development:

1. Antimicrobial Activity
Compounds containing ethenesulfonyl groups have shown promising antimicrobial properties. Research indicates that derivatives of this compound can be synthesized to evaluate their efficacy against various bacterial strains.

2. Anticancer Research
Studies have suggested that certain nitro-substituted aromatic compounds exhibit anticancer activity. The potential modification of this compound could lead to the development of new anticancer agents.

Case Study 1: Synthesis of Thiadiazinanes

A recent publication described the successful synthesis of 1,2,4-thiadiazinane derivatives using this compound as a precursor. The reaction involved a one-pot procedure where β-aminoethane sulfonamide was cyclized under reflux conditions with dichloromethane, achieving an overall yield of up to 78% .

Case Study 2: Photochemical Reactions

In another study, the application of visible-light-mediated reactions involving arylazo tetrafluoroborate salts demonstrated the utility of ethenesulfonyl fluorides in generating sulfonyl fluorides effectively. The reactions were conducted under mild conditions with moderate yields achieved for various substrates .

Comparison with Similar Compounds

Key Observations :

  • Halomethyl derivatives (Cl/Br) are more reactive in nucleophilic substitutions due to the polarizable C–X bond, making them common alkylating agents .

Physicochemical Properties

Property This compound 1-(Chloromethyl)-3-fluoro-5-nitrobenzene 1-(Bromomethyl)-3-fluoro-5-nitrobenzene
Molecular Weight Not available 189.57 g/mol ~228.02 g/mol (estimated for Br analog)
Solubility Not reported Soluble in organic solvents (e.g., DMSO) Likely similar to chloromethyl derivative
Storage Conditions Discontinued 2–8°C, moisture-free Typically stored at ambient temperature

Notes:

  • The higher molecular weight of bromomethyl derivatives correlates with increased van der Waals forces compared to chloromethyl analogs.
  • Stability differences arise from substituent electronegativity: sulfonyl groups may confer greater thermal stability than halides .

Availability and Suppliers

Compound Name Supplier Availability Key Suppliers
This compound Discontinued; historical supplier: CymitQuimica N/A (discontinued)
1-(Chloromethyl)-3-fluoro-5-nitrobenzene Widely available GLPBIO, US Biological, ChemBK
1-(Bromomethyl)-3-fluoro-5-nitrobenzene Limited stock Specialized vendors

Market Trends :

  • Halomethyl derivatives are more accessible, with 1-(Chloromethyl)-3-fluoro-5-nitrobenzene offered in pack sizes up to 500mg by suppliers like US Biological Life Sciences .
  • Discontinuation of the ethenesulfonyl variant suggests niche applications or synthesis challenges .

Reactivity Comparison :

  • Sulfonyl groups (ethenesulfonyl) activate the benzene ring toward electrophilic substitution, whereas halomethyl groups favor nucleophilic displacement .

Preparation Methods

Direct Fluorination Methods

Research on 3-fluoro-5-nitrobenzene derivatives, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrates that direct fluorination of nitro-substituted aromatic precursors is a viable approach. For example:

  • Direct fluorination of 1,2-bis(3-nitrophenyl)disulfane yields 3-fluoro-5-nitro derivatives as minor byproducts.
  • Increasing fluorine equivalents enhances the formation of fluorinated products, although excessive fluorine leads to polyfluorinated byproducts and tar formation.
  • Use of solvents like acetonitrile or anhydrous HF influences the efficiency and selectivity of fluorination.
Parameter Acetonitrile Solvent Anhydrous HF Solvent
Fluorine equivalents for max conversion >16 equiv ~3.6 equiv
Max conversion to fluorinated product ~60% ~60%
Byproduct formation Higher tar (28%) Lower tar (5%) but more difluoroderivatives

Purification of fluorinated products often requires chromatographic separation due to close boiling points of byproducts.

Fluorodenitration Route

  • Fluorodenitration of 3,5-dinitrobenzene derivatives using tetra-n-butylammonium fluoride (TBAF) selectively replaces one nitro group with fluorine.
  • This method provides cleaner substitution and can be used to prepare fluoronitrobenzenes with high regioselectivity.

Introduction of the Ethenesulfonyl Group

Sulfonylation via Ethenesulfonyl Chloride

  • The ethenesulfonyl group can be introduced by reacting the aromatic amine or phenol derivatives with ethenesulfonyl chloride in the presence of a base.
  • This reaction typically proceeds via nucleophilic attack on the sulfonyl chloride, forming the sulfonamide or sulfonate ester.

Alternative Sulfonylation Strategies

  • Transition metal-catalyzed cross-coupling reactions have been reported for aryl sulfonylation but are less common for ethenesulfonyl groups.
  • Use of coupling reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or carbodiimides (e.g., EDC·HCl) in amide bond formation may assist in coupling ethenesulfonyl-containing moieties to aromatic amines or alcohols.

Representative Preparation Protocols and Reaction Conditions

While no direct synthesis of 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene was found, analogous conditions from related compounds provide a framework:

Step Reagents & Conditions Yield Notes
Fluorination of nitrobenzene precursor Fluorine gas, acetonitrile or anhydrous HF, 20°C, variable time Up to 60% conversion to fluoronitrobenzene Excess fluorine leads to byproducts; careful control needed
Fluorodenitration TBAF hydrate, mild conditions High regioselectivity Selective substitution of nitro for fluorine
Sulfonylation Ethenesulfonyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0-25°C Moderate to high yield Reaction with aromatic amine or phenol; base scavenges HCl
Coupling with carbodiimide reagents EDC·HCl, DMAP, solvent (e.g., DCM), room temperature overnight Up to 73% yield in related systems Used for amide bond formation with sulfonyl groups

Summary Table of Preparation Methods

Preparation Step Method Key Reagents Conditions Yield (%) Advantages Limitations
Fluorination of nitroaromatic Direct fluorination F2 gas, solvent (MeCN or HF) 20°C, 0.5-5 h ~60% max conversion Scalable, industrially used Byproduct formation, tar
Fluorodenitration Nucleophilic substitution TBAF hydrate Mild, ambient High regioselectivity Cleaner product Requires dinitro precursor
Sulfonylation Reaction with ethenesulfonyl chloride Ethenesulfonyl chloride, base 0-25°C, hours Moderate to high Straightforward Sensitive to moisture
Coupling via carbodiimide EDC·HCl, DMAP catalysis Carbodiimide reagents Room temp, overnight Up to 73% in analogs Mild, efficient Requires pure amine/acid

Research Findings and Considerations

  • The fluorination of nitro-substituted benzenes is sensitive to reaction conditions, solvent choice, and fluorine equivalents; optimization is crucial to maximize yield and minimize byproducts.
  • Fluorodenitration offers a selective alternative to direct fluorination with cleaner product profiles.
  • Sulfonylation with ethenesulfonyl chloride is a well-established route to introduce the ethenesulfonyl group onto aromatic amines or phenols, requiring careful base and solvent selection to avoid side reactions.
  • Coupling agents like EDC·HCl and catalysts such as DMAP can improve yields and selectivity in forming sulfonamide bonds in complex molecules.
  • Purification of intermediates and final products often involves chromatographic techniques due to close boiling points and similar polarity of byproducts.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(ethenesulfonyl)-3-fluoro-5-nitrobenzene?

Methodological Answer:
The synthesis typically involves sequential functionalization of a benzene ring. A plausible route is:

Nitration and Fluorination : Start with a meta-substituted benzene derivative. Introduce the nitro group via mixed acid nitration (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Fluorination can be achieved using HF or KF in polar aprotic solvents (e.g., DMF) .

Sulfonation : Replace a halide (e.g., chloromethyl or bromomethyl group) with an ethenesulfonyl moiety. For example, react 1-(chloromethyl)-3-fluoro-5-nitrobenzene (CAS 1214344-25-8) with ethenesulfonyl fluoride (CAS 677-25-8) in the presence of a base like NaH or K₂CO₃ in THF .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene
Reactant of Route 2
1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene

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